The presence of the chloroacetyl group (CH2Cl-CO-) suggests its potential as a cysteine-targeting molecule. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles like chloroacetyl groups. This property allows for the selective modification of cysteine residues in proteins, which can be a valuable tool in studying protein function.
Some suppliers refer to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as an "electrophilic scout fragment". Scout fragments are small molecules used in fragment-based drug discovery. In this approach, researchers screen libraries of small molecules against a target protein to identify those that bind. These initial "hits" can then be optimized to create more potent and selective drug candidates []. The presence of the trifluoromethyl groups ((CF3)–) on the molecule could potentially enhance its binding affinity to the target protein.
There appears to be a scarcity of scientific publications directly discussing the research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide.
The compound is available from some chemical suppliers, but information on its use in published research is minimal.
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H6ClF6NO. It features a chloroacetamide functional group attached to a phenyl ring that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The primary mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is its ability to covalently bind to cysteine residues in proteins through its electrophilic chloroacetyl group []. This covalent attachment allows researchers to identify and study protein targets and potentially develop new drugs that target specific protein functions.
Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its unique trifluoromethyl substitutions may enhance its lipophilicity, thereby improving its bioavailability and efficacy in biological systems.
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the following steps:
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has several applications:
Interaction studies involving N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have focused on its binding affinity with various biological targets. These studies indicate that the compound may interact with specific enzymes or receptors, influencing cellular pathways related to microbial resistance or metabolic processes. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide. Notable comparisons include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | C8H8Cl2N | Lacks trifluoromethyl groups |
N-(3-trifluoromethylphenyl)-2-chloroacetamide | C9H8ClF3N | Contains only one trifluoromethyl group |
N-(3,5-dichlorophenyl)-2-chloroacetamide | C10H8Cl3N | Contains dichlorination instead of trifluoromethyl groups |
Irritant